Bisindolylmaleimide VIII

概要

説明

ビスインドリルマレイミドVIIIは、ビスインドリルマレイミド類に属する有機化合物です。これらの化合物は、プロテインキナーゼC(PKC)の強力かつ選択的な阻害剤として知られています。 ビスインドリルマレイミドVIIIは、天然に存在する分子スタウロスポリンと構造的に類似していますが、他のプロテインキナーゼよりもPKCに対してより選択的です .

準備方法

合成経路と反応条件

ビスインドリルマレイミドVIIIは、さまざまな合成経路によって合成できます。 一般的な方法の1つは、テトラヒドロフラン(THF)/トルエン混合物中でN-ベンジル保護2,3-ジブロモマレイミドを使用し、ビスインドリルマレイミド化合物を生成する方法です . 反応条件には、通常、炭酸カリウムなどの塩基と、炭素上のパラジウムなどの触媒の使用が含まれます。

工業生産方法

ビスインドリルマレイミドVIIIの工業生産方法は、文献ではあまり詳しく述べられていません。 合成は一般的に、ラボ環境で使用される手順と同様の手順に従いますが、大規模生産に最適化されています。 これには、連続フローリアクターの使用や、より効率的な精製技術が含まれる場合があります。

化学反応の分析

Synthetic Routes to Bisindolylmaleimide VIII

The synthesis of BIM-VIII involves strategic functionalization of maleimide precursors and indole derivatives. Key methods include:

Grignard Reaction with N-Alkylated Maleimides

-

Reaction Scheme : N-methyl-2,3-dibromomaleimide (1 ) reacts with indolyl magnesium iodide (2 ) in hexamethylphosphoramide (HMPA) to yield BIM-VIII (3 ) in 60% yield .

-

Solvent Dependency :

Suzuki Cross-Coupling

-

A palladium-catalyzed coupling between triflate intermediates (23 ) and 3-indole boronic acid (24 ) yields unsymmetrical BIM-VIII derivatives (25 ) in 55% yield .

-

Key Step : Tosyl group removal post-coupling enhances product purity .

Base and Catalyst Screening

| Base/Catalyst | Reaction Outcome | Yield | Reference |

|---|---|---|---|

| LDA | High yield for symmetrical BIMs | 76% | |

| NaHMDS/KHMDS | Moderate yield | 50–60% | |

| n-BuLi | Trace product | <5% |

Solvent Effects

| Solvent | Product Type | Yield |

|---|---|---|

| Ether/benzene mix | Mono- + bisindolylmaleimide | Mixed |

| Toluene | Bisindolylmaleimide | 70% |

| THF | Monoindolylmaleimide | 74% |

Boc Protection/Deprotection

-

Boc-protected intermediates (7 ) are synthesized to enable asymmetric indole substitution. Deprotection at 180°C yields maleic anhydride intermediates (13 ) .

Oxidation with DDQ

-

Treatment of succinimide intermediates (30 ) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates monoindolylmaleimides (31 ) .

Kinase Inhibition

-

BIM-VIII inhibits protein kinase C (PKC) with IC₅₀ = 158 nM , showing selectivity for PKC-α (IC₅₀ = 53 nM ) over other isoforms .

-

CDK2 antagonism : IC₅₀ = 600 nM , attributed to maleimide’s electrophilic reactivity .

Affinity Chromatography Findings

-

Immobilized BIM-VIII analogues bind adenosine kinase and quinone reductase type 2 , confirming off-target effects .

Key Structural Insights

科学的研究の応用

Cancer Therapy

Bisindolylmaleimide VIII has shown promise in enhancing the efficacy of cancer treatments:

- Synergistic Effects with TRAIL : Studies have demonstrated that combining Bis VIII with TRAIL antibodies results in a synergistic effect on apoptosis induction in various cancer cell lines. This combination leads to sustained activation of apoptotic pathways, making it a candidate for combination therapies in oncology .

- Inhibition of Tumor Growth : In vivo studies indicate that Bis VIII can inhibit tumor growth by promoting apoptosis in tumor cells. Its ability to enhance DR5-mediated signaling presents an opportunity for developing targeted therapies against resistant cancer types .

Immunotherapy

The immunomodulatory effects of Bis VIII are significant:

- Autoimmune Disease Treatment : By sensitizing T cells to AICD, Bis VIII can help control autoimmune responses. Its administration during viral infections has shown reduced virus-specific T cell populations, indicating a delicate balance between promoting immune tolerance and maintaining effective immune responses .

- Potential for Targeted Immunotherapies : The specificity of Bis VIII for activated lymphocytes suggests its potential use in therapies aimed at selectively targeting autoreactive T and B cells while sparing normal immune function .

Case Studies and Research Findings

作用機序

ビスインドリルマレイミドVIIIは、プロテインキナーゼCを阻害することで効果を発揮します。 酵素の触媒サブユニットと相互作用し、ATPとの競合的な様式でその活性を阻害します . この阻害は、シグナル伝達、アポトーシス、細胞増殖など、さまざまな細胞プロセスに影響を与えます .

類似化合物の比較

類似化合物

ビスインドリルマレイミドVIIIに類似する化合物には、以下が含まれます。

- ビスインドリルマレイミドI

- ビスインドリルマレイミドII

- ビスインドリルマレイミドIII

- ビスインドリルマレイミドIV

- ビスインドリルマレイミドV

- ビスインドリルマレイミドIX

- ビスインドリルマレイミドX

- ビスインドリルマレイミドXI

独自性

ビスインドリルマレイミドVIIIは、他のプロテインキナーゼよりもプロテインキナーゼCに対して高い選択性を示すため、独特です。 この選択性は、PKC媒介経路を研究し、潜在的な治療用途に役立つ貴重なツールとなります .

類似化合物との比較

Similar Compounds

Similar compounds to bisindolylmaleimide VIII include:

- Bisindolylmaleimide I

- Bisindolylmaleimide II

- Bisindolylmaleimide III

- Bisindolylmaleimide IV

- Bisindolylmaleimide V

- Bisindolylmaleimide IX

- Bisindolylmaleimide X

- Bisindolylmaleimide XI

Uniqueness

Bisindolylmaleimide VIII is unique due to its high selectivity for protein kinase C over other protein kinases. This selectivity makes it a valuable tool for studying PKC-mediated pathways and for potential therapeutic applications .

生物活性

Bisindolylmaleimide VIII (Bis VIII) is a potent and selective inhibitor of protein kinase C (PKC), recognized for its significant biological activity, particularly in the context of cancer therapy and apoptosis induction. This article delves into the detailed biological mechanisms, research findings, and potential therapeutic applications associated with this compound.

Overview of this compound

Chemical Properties:

- Name: this compound

- Purity: >98%

- IC50 Values:

- PKC-α: 53 nM

- PKC-β1: 195 nM

- PKC-βII: 163 nM

- PKC-γ: 213 nM

- PKC-ε: 175 nM

- CDK2: 600 nM

These values indicate Bis VIII's high selectivity and potency against various PKC isoforms, making it a valuable tool in pharmacological studies and potential therapeutic applications .

Induction of Apoptosis

-

Fas-Mediated Apoptosis :

- This compound has been shown to enhance Fas-mediated apoptosis in human astrocytoma cells (1321N1) and Molt-4T cells. This effect is attributed to its ability to potentiate the apoptotic signaling pathways initiated by Fas receptor activation .

- The compound operates through a mechanism that involves the activation of caspase pathways, leading to programmed cell death. This was demonstrated in studies where Bis VIII was combined with anti-Fas antibodies, resulting in increased apoptosis compared to controls.

-

DR5-Mediated Apoptosis :

- A significant study highlighted that Bis VIII enhances apoptosis induced by the death receptor 5 (DR5) through the use of agonistic anti-human DR5 monoclonal antibodies (TRA-8). The combination treatment resulted in a synergistic activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial for apoptosis signaling .

- The mitochondrial pathway plays a critical role in this process, as Bis VIII induces a loss of mitochondrial membrane potential, facilitating cytochrome c release, which is essential for caspase activation and subsequent apoptosis .

Table 1: Summary of Biological Activities

Case Studies

-

Cancer Therapy :

A study conducted on human cancer cell lines demonstrated that treatment with this compound significantly increased the sensitivity of these cells to TRAIL (TNF-related apoptosis-inducing ligand), suggesting its potential utility in enhancing the efficacy of existing cancer therapies . -

Autoimmune Diseases :

Research has indicated that Bis VIII can inhibit T cell-mediated autoimmune responses, highlighting its dual role as both an anticancer agent and a modulator of immune responses. This property suggests potential therapeutic applications beyond oncology, particularly in autoimmune conditions .

特性

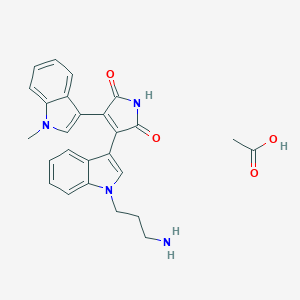

IUPAC Name |

acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVBTXROWDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432099 | |

| Record name | bisindolylmaleimide viii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138516-31-1 | |

| Record name | bisindolylmaleimide viii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。